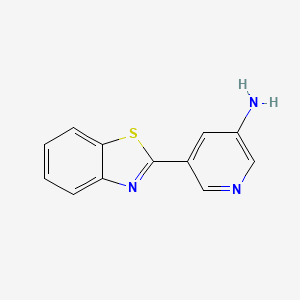

5-(1,3-Benzothiazol-2-yl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1,3-Benzothiazol-2-yl)pyridin-3-amine: is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a pyridine ring, with an amine group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine can be achieved through various synthetic pathways. Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or alkoxylated derivatives.

Applications De Recherche Scientifique

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .

Medicine: In medicinal chemistry, 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine derivatives have been investigated as potential therapeutic agents for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .

Industry: The compound is used in the development of corrosion inhibitors for mild steel, providing protection against corrosion in acidic environments .

Mécanisme D'action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

2-(1,3-Benzothiazol-2-yl)pyridine: Similar structure but lacks the amine group at the 3-position of the pyridine ring.

5-(1,3-Benzothiazol-2-yl)pyridin-2-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.

2-(2-Pyridyl)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position of the benzothiazole ring.

Uniqueness: 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine is unique due to the specific positioning of the amine group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Activité Biologique

5-(1,3-Benzothiazol-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its potential applications in treating various diseases, particularly tuberculosis and cancer.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a pyridine ring, which contributes to its unique biological activity. The presence of the amine group at the 3-position of the pyridine enhances its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 192.25 g/mol |

| Chemical Structure | Chemical Structure |

Antitubercular Activity

Research indicates that this compound exhibits notable antitubercular properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, making it a candidate for developing new treatments against tuberculosis. The mechanism involves the inhibition of key enzymes necessary for bacterial survival, including DNA gyrase and dihydrofolate reductase .

Anticancer Potential

The compound has also demonstrated cytotoxic effects against various human cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . For instance, in vitro assays on lung cancer cell lines (A549, HCC827) showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in disease processes. It acts as an allosteric modulator at the A1 adenosine receptor, which may enhance therapeutic effects. Additionally, its structural features allow it to bind effectively to DNA and inhibit crucial enzymes involved in cancer cell metabolism.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound significantly reduced tumor cell viability in both 2D and 3D culture systems. The IC50 values for A549 cells were approximately 6.48 μM in 2D assays, highlighting its potency against lung cancer .

Inhibition of Protein Aggregation

Another study explored the compound's effects on protein misfolding associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The results showed that it could reduce the aggregation of α-synuclein and tau proteins, which are implicated in these diseases . This suggests that this compound could be a promising lead for developing treatments for neurodegenerative disorders.

Summary of Biological Activities

Propriétés

Formule moléculaire |

C12H9N3S |

|---|---|

Poids moléculaire |

227.29 g/mol |

Nom IUPAC |

5-(1,3-benzothiazol-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C12H9N3S/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2 |

Clé InChI |

JKKQOGKRQIQQJT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CN=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.